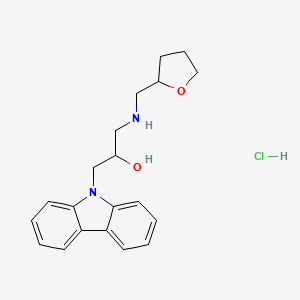![molecular formula C27H22ClN3O2S B2835410 2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-71-1](/img/structure/B2835410.png)
2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as pyrimidines, pyrroles, and thiazoles, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds often involves multi-step reactions that introduce various functional groups to achieve desired properties. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been explored for their potential as anti-inflammatory and analgesic agents (A. Abu-Hashem et al., 2020). These syntheses often involve complex molecules similar to the one , highlighting the compound's relevance in the development of new therapeutic agents.
Biological Activity Evaluation
Related heterocyclic compounds have been evaluated for various biological activities. For example, new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown promise in anti-inflammatory, CNS depressant, and antimicrobial activities (B. V. Ashalatha et al., 2007). This indicates that compounds with similar structural features could also possess significant biological activities, making them valuable for further research in drug development.
Advanced Material Applications
Beyond medicinal chemistry, heterocyclic compounds find applications in material science, such as in the development of corrosion inhibitors for metals. Pyridopyrimidinones, for example, have been studied for their inhibitory behavior against the corrosion of carbon steel in acidic solutions, showcasing the versatility of these compounds in various scientific applications (Y. Abdallah et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of benzothiazole pyrimidine derivatives have been extensively studied, revealing that some compounds exhibit excellent in vitro activity against a range of bacteria and fungi, surpassing standard drugs in some cases (S. Maddila et al., 2016). This suggests the potential of the compound to serve as a lead structure for developing new antimicrobial agents.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-33-23-14-8-6-11-19(23)16-31-26(32)25-24(21(15-29-25)18-9-3-2-4-10-18)30-27(31)34-17-20-12-5-7-13-22(20)28/h2-15,29H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFFFWFDRQNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)
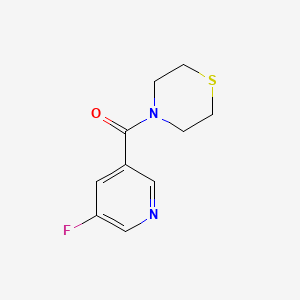
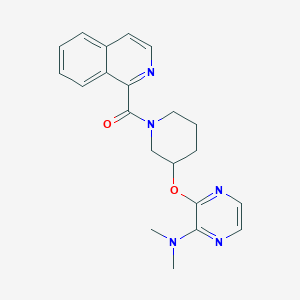
![3-[(4-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B2835332.png)
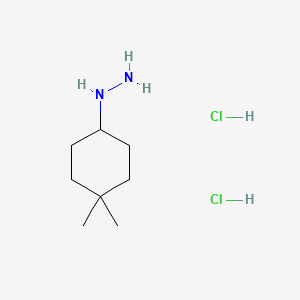
![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)
![Methyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2835338.png)
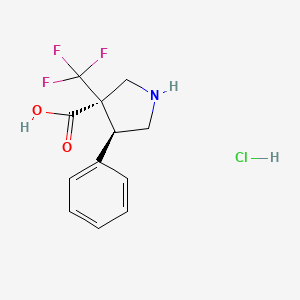
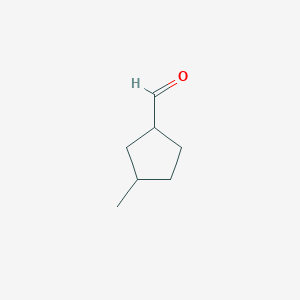
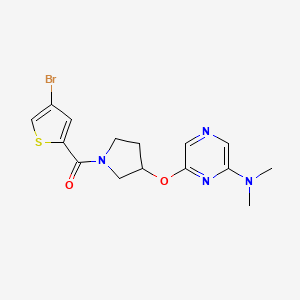
![4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2835346.png)
